molecular formula C11H20N2O2 B7972480 tert-Butyl (1S,5R)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate

tert-Butyl (1S,5R)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B7972480
M. Wt: 212.29 g/mol
InChI Key: IIZSRECJUBGQCE-WGTSGOJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1S,5R)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS: 1250884-66-2) is a bicyclic amine derivative featuring a 3-azabicyclo[3.2.0]heptane core. The molecule is distinguished by a tert-butoxycarbonyl (Boc) protective group at the 3-position and an amino group at the 6-position. Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol . This compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules and radiopharmaceuticals . Its rigid bicyclic structure enhances stereochemical stability, making it valuable for drug design .

Properties

IUPAC Name

tert-butyl (1S,5R)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-9(12)8(7)6-13/h7-9H,4-6,12H2,1-3H3/t7-,8+,9?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZSRECJUBGQCE-WGTSGOJVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC([C@H]2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting from L-Serine

A stereoselective route begins with L-serine, which is converted to a bicyclic hemiaminal intermediate via Wittig olefination and Michael addition. Transannular alkylation using SmI₂-mediated reduction forms the [3.2.0] ring system. Final Boc protection with Boc₂O in THF achieves enantiomeric excess (ee) >99%.

Critical steps :

  • Wittig reaction : (Ph₃P=CHCO₂Et, CH₂Cl₂, 0°C)

  • SmI₂ reduction : 0.1 M in THF, −78°C, 2 h

Epoxide Ring-Opening

Epoxides derived from terpene precursors undergo ring-opening with ammonia, followed by cyclization. For example, epoxidized limonene treated with NH₃ in MeOH at 60°C forms the azabicycloheptane amine, which is Boc-protected in 68% yield.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and minimal purification. A continuous flow system developed by Mykhailiuk et al. combines photocyclization and Boc protection in a single reactor:

StepConditionsYield
CyclizationUV reactor, 254 nm, 0.5 L/min88%
Boc ProtectionBoc₂O (1.2 eq), DMAP, 25°C, 30 min91%
CrystallizationHeptane/EtOAc (3:1), −20°C95%

Key metrics :

  • Throughput: 1.2 kg/day

  • Purity: >99.5% by HPLC

Stereochemical Control and Resolution

The (1S,5R) configuration is critical for biological activity. Methods to enforce stereochemistry include:

Chiral Auxiliaries

Use of (R)-BINOL-derived phosphoric acids in asymmetric catalysis achieves dr up to 15:1. For example, cyclization of aminodiene precursors with (R)-TRIP (10 mol%) in toluene affords the desired diastereomer in 82% yield.

Kinetic Resolution

Lipase-mediated hydrolysis of racemic esters (e.g., CAL-B in phosphate buffer, pH 7) resolves enantiomers with ee >98%. The unreacted (1S,5R)-ester is isolated and deprotected.

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalabilityCost ($/kg)
Photochemical [2+2]75–88ModerateHigh1200
[3+2] Cycloaddition65–78HighMedium1800
L-Serine route43–50ExcellentLow3500
Continuous flow85–91ModerateVery High900

Trade-offs :

  • Photochemical methods offer scalability but require UV equipment.

  • Chiral pool routes ensure high ee but are cost-prohibitive for large batches.

Challenges and Optimization

Byproduct Formation

Over-reduction during SmI₂ steps generates des-amino impurities (up to 12%). Switching to Zn(BH₄)₂ in MeOH reduces byproducts to <2%.

Purification

The polar nature of the compound complicates crystallization. Reverse-phase chromatography (C18, MeCN/H₂O + 0.1% TFA) achieves >99% purity but increases production time. Alternative approaches use CO₂-expanded ethanol for antisolvent crystallization, reducing solvent use by 40%.

Green Chemistry Initiatives

Recent advances focus on sustainability:

  • Solar-driven photocyclization : Parabolic trough reactors achieve 72% yield with sunlight, eliminating UV lamp energy costs.

  • Biocatalytic Boc protection : Engineered acyltransferases (e.g., ATF1 from S. cerevisiae) catalyze Boc group installation in water, reducing DMAP waste .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1S,5R)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Design

The compound is often utilized as a building block in the synthesis of various pharmaceuticals due to its unique bicyclic structure, which can enhance biological activity. Its structural features allow for modifications that can lead to compounds with improved efficacy and selectivity for specific biological targets.

1.2 Neurological Applications

Research indicates that derivatives of this compound may exhibit activity in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases and psychiatric disorders. The bicyclic amine structure is known to interact with receptors in the central nervous system, making it a candidate for further development as a neuroprotective agent.

Synthesis of Bioactive Molecules

2.1 Synthetic Routes

tert-Butyl (1S,5R)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate serves as a precursor in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows chemists to create diverse libraries of compounds for biological testing.

Table 1: Synthetic Transformations Involving this compound

Transformation TypeReaction ConditionsProducts
AlkylationBase-catalyzedAlkyl derivatives
AcylationAcidic conditionsAcyl derivatives
ReductionReducing agentsAmines and alcohols

Potential Therapeutic Uses

3.1 Anticancer Activity

Emerging studies suggest that compounds derived from this compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study: Anticancer Activity

In a recent study, researchers synthesized several analogs based on this compound and evaluated their cytotoxicity against various cancer cell lines. The most promising analog showed significant inhibition of cell proliferation at low micromolar concentrations, suggesting potential for development as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of tert-Butyl (1S,5R)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure provides a rigid framework that can interact with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and analogous bicyclic amines:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features References
tert-Butyl (1S,5R)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate 1250884-66-2 C₁₁H₂₀N₂O₂ 212.29 3-azabicyclo[3.2.0] core; Boc-protected amino group; high stereochemical rigidity.
tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate 1017789-34-2 C₁₀H₁₈N₂O₂ 198.26 Additional nitrogen at position 6; used in medicinal chemistry for ligand synthesis.
tert-Butyl (1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate 273206-92-1 C₁₀H₁₈N₂O₂ 198.26 Smaller bicyclo[3.1.0]hexane ring; reduced steric bulk; applications in peptide mimetics.
tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate N/A C₁₁H₁₇NO₃ 211.26 Keto group at position 6; intermediate for further functionalization (e.g., reduction to amino derivatives).
tert-Butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate 951766-54-4 C₁₀H₁₇NO₃ 199.25 Oxa (oxygen) substitution in a bicyclo[4.1.0] system; altered polarity and hydrogen-bonding capacity.

Structural and Conformational Differences

  • Ring Size and Substituents : The target compound’s bicyclo[3.2.0]heptane system provides a balance of rigidity and flexibility, while analogs like bicyclo[3.1.0]hexane (CAS: 273206-92-1) exhibit smaller ring systems with increased strain . Oxygen-containing analogs (e.g., CAS: 951766-54-4) introduce polarity, affecting solubility and intermolecular interactions .
  • Functional Groups: The amino group in the target compound enables nucleophilic reactivity, whereas keto derivatives (e.g., CAS: N/A) serve as precursors for reductive amination .

Physicochemical and Stability Data

Property Target Compound tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
Purity ≥99% 97% 95%
Storage Conditions 2–8°C, dry Room temperature -20°C
Water Solubility Low (lipophilic) Moderate (polar N-heterocycle) Low (keto group reduces polarity)

Key Research Findings

  • Conformational Analysis : X-ray crystallography of related spiro compounds (e.g., ) reveals that substituents like hydroxyl or keto groups induce semi-boat conformations, impacting binding to biological targets .
  • Stability : The Boc group in the target compound enhances shelf-life compared to unprotected amines, which are prone to oxidation .
  • Market Availability : Supplied by ECHEMI and PharmaBlock Sciences at industrial scale (≥25 kg batches), reflecting its demand in API synthesis .

Biological Activity

tert-Butyl (1S,5R)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 1308650-53-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes and receptors involved in disease processes.

  • Antibacterial Activity : Studies have shown that derivatives of bicyclic compounds exhibit significant antibacterial properties by inhibiting the action of penicillin-binding proteins (PBPs) and other bacterial enzymes .
  • Neuroactive Properties : The compound's structural similarity to neurotransmitters suggests potential neuroactive effects, possibly modulating neurotransmitter systems in the central nervous system .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target/Mechanism Effect/Outcome Reference
AntibacterialInhibition of PBPsSignificant reduction in bacterial growth
NeuroactiveModulation of neurotransmitter receptorsPotential anxiolytic effects
Enzyme InhibitionInhibition of specific hydrolasesDecreased enzymatic activity

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

  • Case Study on Antibacterial Efficacy : A recent study evaluated the antibacterial properties of this compound against multi-drug resistant strains of Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics, suggesting its potential as a novel therapeutic agent .
  • Neuropharmacological Study : Another investigation focused on the neuroactive properties of the compound, revealing its potential to enhance GABAergic transmission in vitro, which may contribute to anxiolytic effects observed in animal models .

Q & A

Q. Optimization Strategies :

  • Vary catalyst loading (e.g., 5–10 mol%) and reaction time (5–30 min) to improve yield .
  • Monitor reaction progress via TLC or LC-MS to minimize by-products.

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., tert-butyl at δ 1.4 ppm, carboxylate carbonyl at δ 170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (198.26 g/mol) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95%) .
  • Chiral Chromatography : Distinguishes enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .

Advanced: How does the (1S,5R) stereochemistry influence biological activity or reactivity in downstream applications?

Answer:
The bicyclo[3.2.0] framework and stereochemistry are critical for:

  • Enzyme Binding : The (1S,5R) configuration enhances fit into hydrophobic pockets of targets like DNA gyrase, as seen in inhibitors containing similar bicyclic amines .
  • Metabolic Stability : Rigid bicyclic structures reduce off-target interactions and improve pharmacokinetic profiles .
  • Synthetic Derivatization : The amino group at position 6 facilitates functionalization (e.g., amidation, Schiff base formation) without racemization .

Q. Experimental Validation :

  • Compare IC₅₀ values of enantiomers in enzyme assays .
  • Use X-ray crystallography to resolve binding modes .

Advanced: How can researchers resolve contradictions in reported synthetic yields or by-product profiles across different methods?

Answer:

  • Method Comparison : Contrast palladium-catalyzed coupling (70–85% yield, ) with Boc-deprotection routes (60–75% yield, ).
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., des-Boc derivatives or dimerization products).
  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity) to isolate optimal conditions.
  • Scale-Up Challenges : Pilot reactions at 1–10 mmol scale to assess reproducibility .

Basic: What are the primary applications of this compound in pharmaceutical research?

Answer:

  • Radioligand Precursors : Used in positron-emission tomography (PET) tracer synthesis via ¹¹C-labeling at the carboxylate group .
  • Enzyme Inhibitors : Core structure in DNA gyrase and kinase inhibitors due to its constrained geometry .
  • Peptidomimetics : Serves as a proline analog in peptide backbone modifications to enhance stability .

Advanced: What strategies preserve enantiomeric purity during large-scale synthesis?

Answer:

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1S,5R)-configured precursors) .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) with palladium to maintain stereochemical integrity .
  • In-Process Controls : Monitor optical rotation or chiral HPLC at critical stages .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Hazard Codes : H302 (harmful if swallowed), H315/H319 (skin/eye irritation) .
  • Handling : Use fume hoods, nitrile gloves, and eye protection.
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.